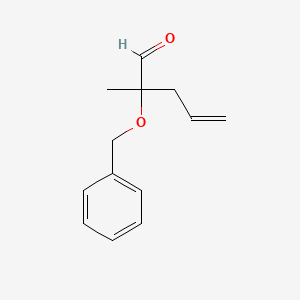
2-(Benzyloxy)-2-methylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-2-methylpent-4-enal is an organic compound that features a benzyl ether group attached to a pentenal backbone This compound is of interest due to its unique structure, which combines an aromatic benzyl group with an aliphatic chain containing an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-2-methylpent-4-enal can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxypyridine with methyl triflate in the presence of alcohols and magnesium oxide . This method provides good to excellent yields and is compatible with acid- and base-sensitive substrates.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of solvents and reagents may vary to optimize yield and purity. Toluene is often used as a solvent, although trifluorotoluene may be required in specific cases .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-2-methylpent-4-enal undergoes various chemical reactions, including:
Substitution: The benzylic position can undergo nucleophilic substitution reactions, often facilitated by the presence of the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-(Benzyloxy)-2-methylpentanoic acid
Reduction: 2-(Benzyloxy)-2-methylpent-4-enol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Benzyloxy)-2-methylpent-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-2-methylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The benzyl group can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxyphenol: Used in the synthesis of 2-(benzyloxy)hydroquinone and sequential polypeptides.
2-Benzyloxypyridine: Serves as a surrogate for benzyl trichloroacetimidate in alkylation reactions.
Uniqueness
2-(Benzyloxy)-2-methylpent-4-enal is unique due to its combination of an aromatic benzyl group with an aliphatic chain containing an aldehyde
Properties
CAS No. |
87937-85-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-methyl-2-phenylmethoxypent-4-enal |
InChI |
InChI=1S/C13H16O2/c1-3-9-13(2,11-14)15-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
GESNNGALHJVSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















